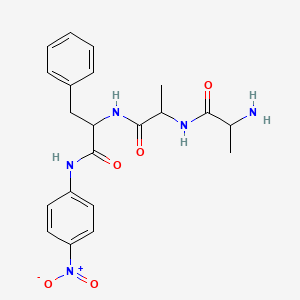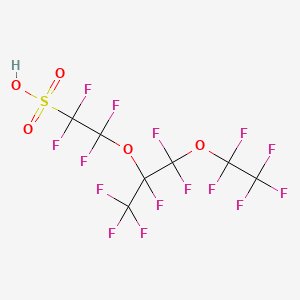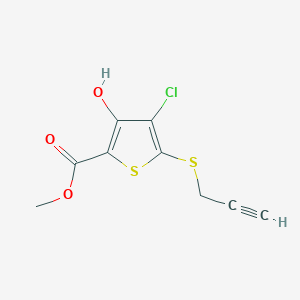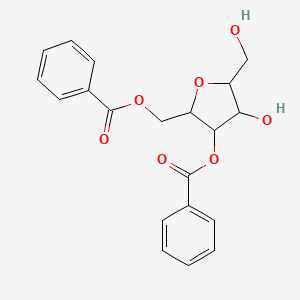
D-Glucitol,2,5-anhydro-,4,6-dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucitol,2,5-anhydro-,4,6-dibenzoate: is a chemical compound with the molecular formula C20H20O7 and a molecular weight of 372.37 g/mol . It is a derivative of D-glucitol (also known as sorbitol), where the hydroxyl groups at positions 4 and 6 are esterified with benzoic acid. This compound is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol,2,5-anhydro-,4,6-dibenzoate typically involves the esterification of D-glucitol with benzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using similar conditions as described above. The process would be optimized for yield and purity, with subsequent purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: D-Glucitol,2,5-anhydro-,4,6-dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: D-glucitol derivatives with hydroxyl groups.
Substitution: Various substituted glucitol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
D-Glucitol,2,5-anhydro-,4,6-dibenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of D-Glucitol,2,5-anhydro-,4,6-dibenzoate involves its interaction with various molecular targets. The ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
D-Glucitol,2,5-anhydro-,4,6-dibenzoate 1-(4-methylbenzenesulfonate): A similar compound with an additional sulfonate group, which may alter its chemical properties and reactivity.
This compound 1-(4-methylbenzenesulfonate): Another derivative with different ester groups, affecting its solubility and interaction with other molecules.
Uniqueness: this compound is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C20H20O7 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
[3-benzoyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H20O7/c21-11-15-17(22)18(27-20(24)14-9-5-2-6-10-14)16(26-15)12-25-19(23)13-7-3-1-4-8-13/h1-10,15-18,21-22H,11-12H2 |
InChI-Schlüssel |
SSDDKLJPMGOGSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)CO)O)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



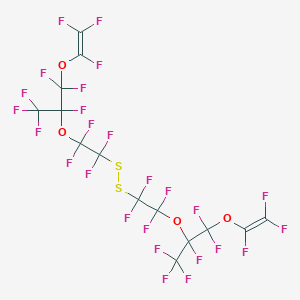
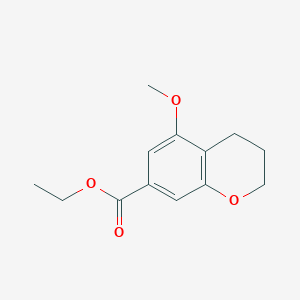
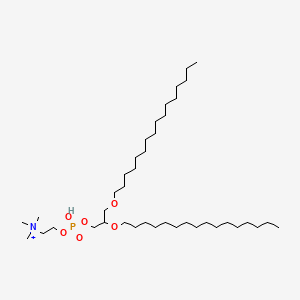
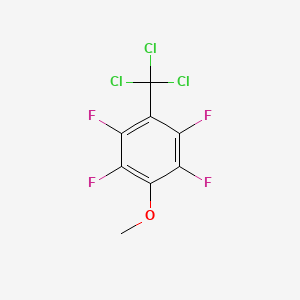

![N-[2-[5-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-3-hydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15089130.png)
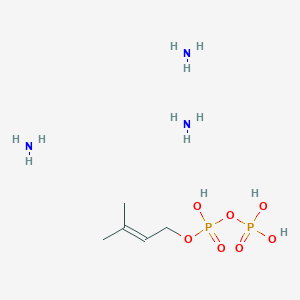
![2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B15089150.png)
